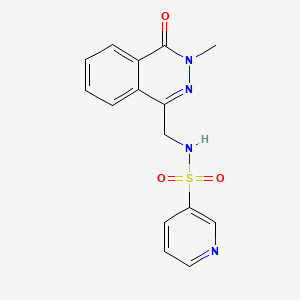

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-19-15(20)13-7-3-2-6-12(13)14(18-19)10-17-23(21,22)11-5-4-8-16-9-11/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSOSZGYBRUVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (adp-ribose) polymerase.

Mode of Action

As a potential inhibitor of poly (adp-ribose) polymerase, it may interfere with the enzyme’s ability to repair damaged dna in cells, leading to cell death.

Biochemical Pathways

The compound may affect the DNA repair pathway by inhibiting the function of poly (ADP-ribose) polymerase. This could lead to an accumulation of DNA damage in cells, triggering apoptosis or cell death.

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O3S |

| Molecular Weight | 368.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396774-61-0 |

This compound primarily acts by inhibiting specific protein targets involved in cellular signaling pathways. Notably, it has been shown to interact with Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4 , which plays a crucial role in regulating gene expression related to cell proliferation and survival. The inhibition of BRD4 leads to the downregulation of the c-Myc oncogene, which is implicated in various cancers.

Anticancer Properties

Several studies have reported the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : In vitro studies indicated that the compound inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells.

- Leukemia : The compound showed promising results against leukemia cell lines, with IC50 values in the low micromolar range.

- Lung Cancer : Research highlighted its ability to inhibit tumor growth in A549 lung cancer cells through modulation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It exhibited significant inhibitory effects against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted by researchers at YB Chavan College of Pharmacy explored the efficacy of this compound against various cancer cell lines. The results demonstrated that it significantly reduced cell viability in a dose-dependent manner and induced apoptosis as evidenced by increased annexin V staining .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound. The compound was tested against clinical isolates of bacteria, showing notable activity with minimum inhibitory concentrations (MICs) below 10 μg/mL for several strains .

Scientific Research Applications

Medicinal Chemistry

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide has been studied for its potential as an inhibitor of poly (ADP-ribose) polymerase (PARP). PARP inhibitors are significant in cancer treatment, particularly for tumors with BRCA mutations. The compound's mechanism involves disrupting DNA repair pathways, leading to increased cell death in cancer cells.

Case Study : A study demonstrated that derivatives of this compound showed enhanced potency against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.

Biochemical Pathways

This compound influences several key biochemical pathways:

- c-Myc Pathway : It inhibits the c-Myc signaling pathway, crucial for regulating cell growth and proliferation. This inhibition is particularly relevant in hematologic malignancies.

- Oxidative Stress Response : The compound modulates enzymes involved in oxidative stress, such as superoxide dismutase and catalase, enhancing cellular defense mechanisms against oxidative damage.

Neuroprotection

Research indicates that this compound may exhibit neuroprotective properties. By modulating neurotransmitter systems and reducing excitotoxicity associated with neurodegenerative diseases, it could serve as a potential therapeutic agent for conditions like Alzheimer's disease .

Case Study : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential utility in neurodegenerative disease models .

Chemical Reactions Analysis

This compound can undergo various chemical transformations:

| Reaction Type | Example Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Room temperature |

| Reduction | Sodium borohydride | 0°C |

| Substitution | Sodium hydride | Elevated temperatures |

These reactions can yield various derivatives that may enhance or modify the biological activity of the original compound.

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Derivatives

The compound is compared below with two sulfonamide-containing analogs from the evidence:

Key Observations:

Sulfonamide Diversity : The target compound’s pyridine-3-sulfonamide group distinguishes it from BK45452’s cyclopropane substituent. The pyridine ring may enhance π-π stacking in target binding compared to the cyclopropane’s lipophilicity .

Molecular Complexity : Example 56 () has a larger, fused heterocyclic system with fluorine atoms, likely improving metabolic stability but reducing synthetic accessibility (33% yield) .

Functionalized Phthalazinone Derivatives

Compounds 21 and 22 from incorporate the same phthalazinone core but with triazole-thioether side chains and halogenated aryl groups. These modifications likely optimize solubility and target selectivity. For instance:

- Compound 21 : Features a 2,4-dichlorophenyl group and a hydroxypropyl-triazole chain, synthesized in 88% yield via HF-mediated deprotection .

- Compound 22 : Replaces the hydroxyl group with a carboxylic acid, improving hydrophilicity (66% yield via TEMPO oxidation) .

The target compound lacks these extended side chains, suggesting a more compact structure optimized for passive diffusion or reduced off-target effects.

Q & A

Q. Example Table: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| H-bond Length (Å) | 2.85–3.10 |

Basic: Which spectroscopic techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the sulfonamide group (pyridine protons: δ 8.5–9.0 ppm; phthalazinone carbonyl: δ 170–175 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+: ~386.12 g/mol) with <2 ppm error .

- HPLC: Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98% at 254 nm) .

Advanced: How to address discrepancies in reported biological activity across assay systems?

Methodological Answer:

- Assay Validation: Compare IC₅₀ values in enzyme-based vs. cell-based assays (e.g., kinase inhibition vs. cytotoxicity). Adjust for membrane permeability differences using logP calculations (target: 2–3) .

- Data Normalization: Use internal controls (e.g., staurosporine for kinase assays) to standardize activity metrics .

- Orthogonal Assays: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Example Contradiction Resolution:

If a compound shows high enzyme inhibition but low cellular activity, evaluate efflux pump involvement (e.g., P-gp inhibition assays) .

Basic: What parameters influence yield in the final sulfonamide coupling step?

Methodological Answer:

- Stoichiometry: Use 1.2 equivalents of pyridine-3-sulfonyl chloride to ensure complete reaction .

- Base Selection: Et₃N outperforms NaHCO₃ in scavenging HCl byproducts .

- Reaction Time: Monitor via TLC (Rf = 0.4 in EtOAc/hexane 1:1); typical duration: 12–16 hours .

Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Focus on hydrogen bonds between the sulfonamide group and Asp/His residues .

- QSAR Models: Train on datasets with >50 derivatives, using descriptors like polar surface area (PSA) and topological torsion .

- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD <2 Å indicates robust interactions) .

Example SAR Table:

| Derivative Substituent | logP | IC₅₀ (nM) |

|---|---|---|

| -OCH₃ | 1.8 | 45 |

| -Cl | 2.5 | 12 |

| -CF₃ | 3.1 | 8 |

Basic: How to troubleshoot low yields in phthalazinone core synthesis?

Methodological Answer:

- Cyclization Step: Replace acetic acid with polyphosphoric acid (PPA) at 120°C to accelerate ring formation .

- Byproduct Removal: Use aqueous NaHCO₃ washes to eliminate unreacted anthranilic acid derivatives .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidation hotspots (e.g., methyl group on phthalazinone) .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -F) at metabolically labile positions .

- CYP Inhibition Screening: Use fluorogenic assays to assess interactions with CYP3A4/2D6 .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Solvent: Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis .

Advanced: How to resolve conflicting crystallographic vs. NMR-based conformational analyses?

Methodological Answer:

- Dynamic NMR: Perform variable-temperature NMR to assess rotational barriers (e.g., sulfonamide bond rotation) .

- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.